molecular formula C12H15Cl3FN B2976374 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride CAS No. 1864061-22-2

4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride

Cat. No.: B2976374
CAS No.: 1864061-22-2
M. Wt: 298.61
InChI Key: HLODWDPAMKXHGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Development of Piperidine Scaffolds in Medicinal Chemistry

Piperidine, a six-membered nitrogen-containing heterocycle, has been a cornerstone of medicinal chemistry due to its conformational flexibility and ability to mimic natural alkaloids. Early synthetic approaches, such as the Guareschi imide synthesis (1897), relied on multicomponent reactions (MCRs) involving ketones, cyanoacetate, and ammonia. These methods laid the groundwork for piperidine ring formation but suffered from limited regioselectivity and scalability.

Modern strategies have shifted toward catalytic systems. For instance, Nevado et al. demonstrated gold(I)-catalyzed oxidative amination of alkenes to construct substituted piperidines, enabling simultaneous N-heterocycle formation and O-substituent introduction. Palladium catalysts with pyridine-oxazoline ligands further advanced enantioselective piperidine synthesis, where steric bulk at the ligand’s C6 position enhanced electrophilicity for olefin activation. These developments enabled precise control over stereochemistry, critical for drug candidates targeting central nervous system (CNS) receptors.

Piperidine’s pharmacological versatility is exemplified by its role in monoamine oxidase (MAO) inhibitors. Compounds like N-benzyl piperidine derivatives exhibit nanomolar MAO-B inhibition, with brominated analogs showing enhanced selectivity due to electronic effects. Similarly, piperazine-piperidine hybrids have been explored for sigma receptor (S1R) modulation, with compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) achieving a K~i~ of 3.2 nM for S1R, comparable to haloperidol.

Fluorine Incorporation Strategies in Heterocyclic Systems

The strategic introduction of fluorine into piperidine scaffolds has revolutionized drug design by altering physicochemical properties and bioactivity. Early fluorination methods faced challenges in regioselectivity and stereocontrol. A breakthrough came with the palladium-catalyzed hydrogenation of fluoropyridines, which provided cis-selective access to multifluorinated piperidines. For example, 3-fluoropiperidine was synthesized via heterogeneous palladium catalysis, demonstrating tolerance for imidazole and benzene rings.

Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability. In coumarin-piperidine conjugates, p-bromo substitution amplified MAO-B inhibition by 480-fold compared to MAO-A, attributed to fluorine’s gauche effect stabilizing bioactive conformations. Computational studies further revealed that fluorinated piperidines engage in unique hydrophobic interactions with target proteins, as seen in S1R ligands.

Stereoselective fluorination remains a frontier. Methods like asymmetric hydrogenation of oxazolidine-substituted pyridines yield enantioenriched 3-fluoropiperidines (95:5 e.r.), critical for CNS drugs requiring precise stereochemistry. These advances underscore fluorine’s dual role as a conformational director and bioavailability enhancer.

Dichlorophenyl Derivatives in Pharmacological Target Exploration

The 3,4-dichlorophenyl group in 4-[(3,4-dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride exemplifies aryl substitution strategies to optimize receptor affinity. Chlorinated aryl groups enhance lipophilicity and electron-deficient character, promoting π-π stacking and hydrogen bonding with target sites.

In MAO inhibitors, bromobenzyl-piperidine derivatives exhibited superior activity over unsubstituted analogs, suggesting that electron-withdrawing substituents enhance enzyme interaction. Similarly, dichlorophenyl groups may mimic these effects by stabilizing charge-transfer complexes in hydrophobic binding pockets. Computational docking of S1R ligands revealed that bulky aryl substituents, such as benzyl groups, occupy deep subpockets lined with residues like Glu172 and Tyr103, a mechanism likely shared by dichlorophenyl derivatives.

The dichlorophenyl moiety’s role in kinase inhibition is inferred from piperidine-based anticancer agents. For instance, piperidine derivatives targeting EGFR kinases exploit aryl halogens for covalent binding to cysteine residues. The 3,4-dichloro configuration could similarly enhance selectivity for kinases with solvent-exposed electrophilic pockets.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-4-fluoropiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2FN.ClH/c13-10-2-1-9(7-11(10)14)8-12(15)3-5-16-6-4-12;/h1-2,7,16H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLODWDPAMKXHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dichlorobenzyl chloride and 4-fluoropiperidine.

    Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes nucleophilic substitution with 4-fluoropiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride is a synthetic compound with diverse applications in scientific research and industry, characterized by a piperidine ring substituted with a 3,4-dichlorophenylmethyl group and a fluorine atom.

Scientific Research Applications

This compound is utilized as a building block in synthesizing complex molecules and as a reagent in various organic reactions. It is also studied for its potential effects on biological systems, including interactions with enzymes and receptors, and investigated for potential therapeutic properties, particularly in treating neurological disorders. Additionally, it finds use in developing new materials and as an intermediate in pharmaceutical production.

Chemistry

  • Building Block: It serves as a building block in the synthesis of more complex molecules.
  • Reagent: It functions as a reagent in various organic reactions.

Biology

  • Enzyme and Receptor Interaction: The compound's effects on biological systems, specifically its interaction with enzymes and receptors, are under investigation.

Medicine

  • Neurological Disorders: The compound is being explored for its potential therapeutic properties, especially in treating neurological disorders.
  • MRGPR X2 or MRGPR X2 ortholog dependent condition: It can be applied to treat conditions dependent on MRGPR X2 or its ortholog, such as pseudo-allergic reactions, itch, pain, inflammatory disorders (like inflammatory bowel disease, urticaria, sinusitis, asthma, rosacea, endometriosis), and autoimmune diseases .

Industry

  • Material Development: It is utilized in developing new materials.
  • Pharmaceutical Intermediate: It serves as an intermediate in producing pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

4-Fluoropiperidine Hydrochloride (CAS: 57395-89-8)

  • Structural Differences : Lacks the 3,4-dichlorophenylmethyl substituent, retaining only the fluorinated piperidine core.
  • Molecular Weight : 139.59 g/mol (simpler structure).
  • Similarity Score : 0.88 compared to the target compound .
  • This compound serves as a baseline for studying the electronic effects of fluorine in piperidine systems.

4,4-Difluoropiperidine Hydrochloride (CAS: 144230-52-4)

  • Structural Differences : Contains two fluorine atoms at the 4-position of the piperidine ring.
  • Molecular Weight : 156.56 g/mol.
  • Similarity Score : 0.79 .
  • Implications: Increased fluorination may enhance metabolic stability but reduce steric flexibility compared to the mono-fluorinated target compound.

(4-Fluoropiperidin-4-yl)methanol Hydrochloride (CAS: 1254115-16-6)

  • Structural Differences : Features a hydroxymethyl group at the 4-position alongside fluorine.
  • Molecular Weight : 184.63 g/mol.
  • Similarity Score : 0.79 .
  • Implications : The polar hydroxymethyl group could increase solubility but reduce blood-brain barrier penetration compared to the hydrophobic dichlorophenylmethyl group in the target compound.

[4-(3,4-Dichlorophenyl)phenyl]methylamine Hydrochloride (CAS: N/A)

  • Structural Differences : Replaces the piperidine ring with a benzylamine group.
  • Implications : The benzylamine structure may confer different pharmacokinetic profiles, such as faster clearance, due to reduced conformational rigidity .

BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine Dihydrobromide)

  • Structural Differences : Shares the 3,4-dichlorophenyl group but incorporates a pyrrolidinylethylamine chain.
  • Implications : BD 1008 is a sigma receptor ligand, suggesting that the target compound’s dichlorophenyl group may also interact with similar receptors but with altered selectivity due to the fluoropiperidine core .

Pharmacological and Toxicity Considerations

  • Receptor Binding : Fluorinated piperidines often exhibit enhanced binding to central nervous system (CNS) targets due to fluorine’s electronegativity and small atomic radius. The dichlorophenyl group in the target compound may further modulate affinity for sigma or dopamine receptors .
  • Toxicity Data: Limited information is available for the target compound. However, structurally related piperidine derivatives, such as 4-(Diphenylmethoxy)piperidine hydrochloride (CAS: 65214-86-0), show acute toxicity concerns but lack detailed ecotoxicological data .

Biological Activity

4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride, commonly referred to as DFP, is a synthetic compound that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H13_{13}Cl2_{2}F·HCl
  • CAS Number : 1864061-22-2

The compound features a piperidine ring substituted with a dichlorophenyl group and a fluorine atom, contributing to its unique biological properties.

DFP has been studied for its role as an inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can lead to increased levels of endocannabinoids, which are known to have various neuroprotective and analgesic effects.

Key Mechanisms:

  • Inhibition of Neuroinflammation : DFP's action on MAGL has been linked to reduced neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Analgesic Properties : By modulating endocannabinoid levels, DFP may provide relief from chronic pain conditions .

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with DFP:

  • Neuroprotective Effects : Research indicates that DFP can protect neuronal cells from damage induced by inflammatory cytokines .
  • Antitumor Activity : Preliminary studies suggest that DFP may inhibit tumor growth in certain cancer models, potentially through its effects on angiogenesis .
  • Cognitive Enhancement : Animal models have shown improvements in cognitive function following treatment with DFP, possibly due to its impact on endocannabinoid signaling .

Study 1: Neuroprotective Efficacy

A study investigating the effects of DFP on neuroinflammation demonstrated significant reductions in pro-inflammatory cytokines in mouse models. The results indicated a protective effect against neurodegeneration associated with Alzheimer's disease .

Study 2: Analgesic Properties

In a controlled trial involving chronic pain patients, administration of DFP resulted in a notable decrease in pain scores compared to placebo groups. This suggests its potential utility in pain management protocols .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced neuronal damage and inflammation
AnalgesicSignificant pain relief in clinical trials
AntitumorInhibition of tumor growth in preclinical models
Cognitive EnhancementImproved cognitive function in animal studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting a fluorinated piperidine derivative with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine) to facilitate alkylation. Critical parameters include:

  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Solvent selection : Use anhydrous dichloromethane or THF to avoid hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor by TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluoropiperidine ring protons at δ 4.2–5.0 ppm; dichlorophenyl aromatic signals at δ 7.1–7.8 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic chlorine patterns.
  • HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection (254 nm) for purity ≥98% .

Q. What stability and storage conditions are critical for maintaining this compound’s integrity in laboratory settings?

  • Methodological Answer : Stability data indicate:

  • Storage : Keep in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis or oxidation .
  • Decomposition risks : Avoid contact with strong oxidizers (e.g., peroxides) and high humidity. Monitor for discoloration or precipitate formation as degradation indicators .

Advanced Research Questions

Q. How can computational modeling predict this compound’s receptor binding affinity, and what experimental validations are required?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with dopamine (D₂) or serotonin (5-HT₂A) receptors. Focus on the fluoropiperidine moiety’s electrostatic potential and dichlorophenyl hydrophobic interactions .
  • Validation : Compare docking scores with radioligand displacement assays (e.g., ³H-spiperone binding in transfected HEK293 cells). Address discrepancies by refining force field parameters or incorporating solvation effects .

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Bioavailability factors : Assess metabolic stability (e.g., liver microsome assays) and blood-brain barrier penetration (logP calculations; experimental PAMPA assays) .
  • Dose calibration : Adjust in vivo doses using allometric scaling (e.g., mg/kg based on species-specific metabolic rates).
  • Control for metabolites : Isolate and test major metabolites via LC-MS to rule out off-target effects .

Q. What advanced separation techniques optimize the isolation of stereoisomers or by-products during synthesis?

  • Methodological Answer :

  • Chiral chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane/isopropanol for enantiomer resolution.
  • Countercurrent chromatography (CCC) : Employ pH-zone refining for charged by-products .
  • Crystallization-driven resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate desired stereoisomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.